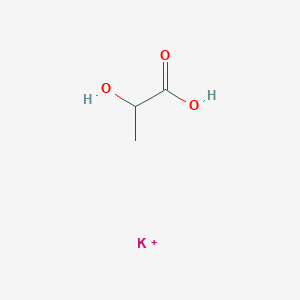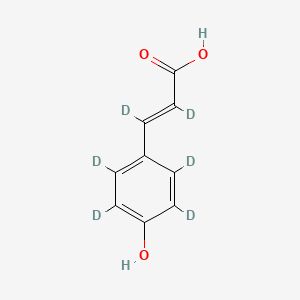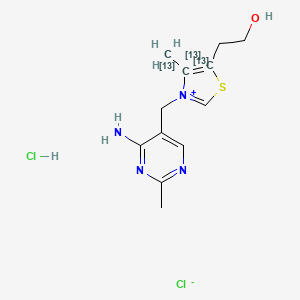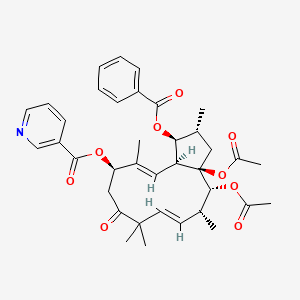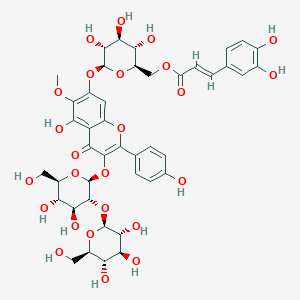
Anti-inflammatory agent 44
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anti-inflammatory agent 44 is a synthetic compound known for its potent anti-inflammatory properties. It is widely studied for its ability to modulate inflammatory responses, making it a valuable candidate in the treatment of various inflammatory diseases. The compound’s unique chemical structure allows it to interact with specific molecular targets, thereby reducing inflammation and associated symptoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of anti-inflammatory agent 44 typically involves a multi-step process. One common method includes the reaction of substituted enamines with triethyl orthoformate and ammonium acetate under zinc chloride catalysis . This reaction yields 4,5-disubstituted pyrimidine analogs in a single step. The reaction is carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of eco-friendly catalysts and solvent-free conditions is also explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: Anti-inflammatory agent 44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of oxidized derivatives with increased polarity.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted analogs with varied functional groups.
Aplicaciones Científicas De Investigación
Anti-inflammatory agent 44 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways involved in inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Industry: Utilized in the development of anti-inflammatory drugs and formulations.
Mecanismo De Acción
The anti-inflammatory effects of agent 44 are primarily mediated through the inhibition of key inflammatory mediators. The compound targets enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of pro-inflammatory molecules like prostaglandins and leukotrienes. By inhibiting these enzymes, anti-inflammatory agent 44 reduces the production of these molecules, thereby alleviating inflammation .
Comparación Con Compuestos Similares
Diclofenac: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar enzyme inhibition properties.
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor with potent anti-inflammatory effects.
Ibuprofen: Another common NSAID with broad anti-inflammatory activity.
Uniqueness: Anti-inflammatory agent 44 stands out due to its unique chemical structure, which allows for selective inhibition of specific inflammatory pathways. This selectivity reduces the risk of side effects commonly associated with other NSAIDs, making it a promising candidate for further development .
Propiedades
Fórmula molecular |
C43H48O25 |
|---|---|
Peso molecular |
964.8 g/mol |
Nombre IUPAC |
[(2R,3S,4S,5R,6S)-6-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C43H48O25/c1-60-38-21(63-41-35(58)33(56)29(52)24(66-41)14-61-25(49)9-3-15-2-8-18(47)19(48)10-15)11-20-26(30(38)53)31(54)39(37(62-20)16-4-6-17(46)7-5-16)67-43-40(34(57)28(51)23(13-45)65-43)68-42-36(59)32(55)27(50)22(12-44)64-42/h2-11,22-24,27-29,32-36,40-48,50-53,55-59H,12-14H2,1H3/b9-3+/t22-,23-,24-,27-,28-,29-,32+,33+,34+,35-,36-,40-,41-,42+,43+/m1/s1 |
Clave InChI |
FIYDHKILJOOOJT-OFGOMLKVSA-N |
SMILES isomérico |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)/C=C/C7=CC(=C(C=C7)O)O)O)O)O |
SMILES canónico |
COC1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)COC(=O)C=CC7=CC(=C(C=C7)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


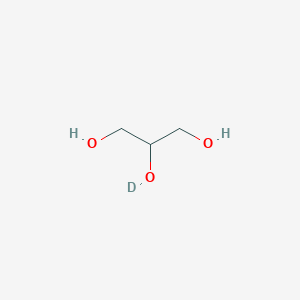

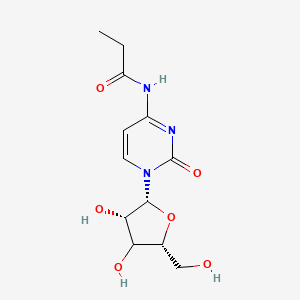
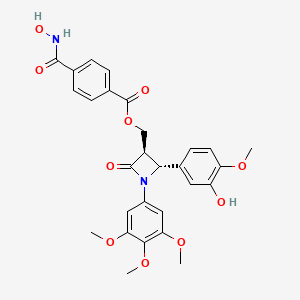
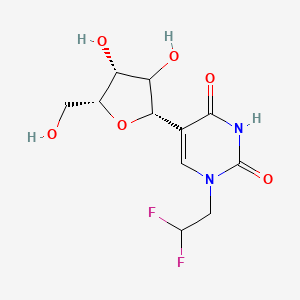


![(2R,3S,5S)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12394387.png)
![5,7-dihydroxy-2-[(2R,3R)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]chromen-4-one](/img/structure/B12394398.png)
